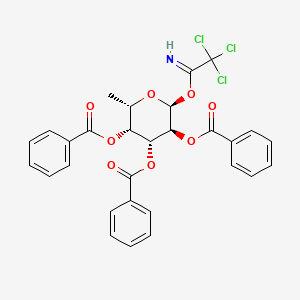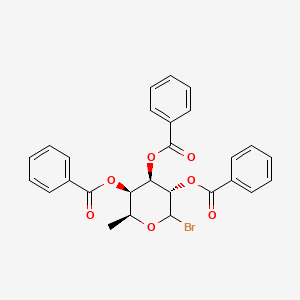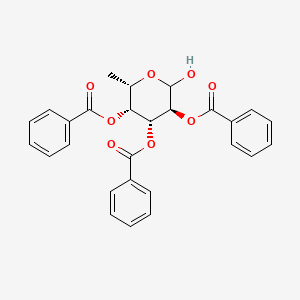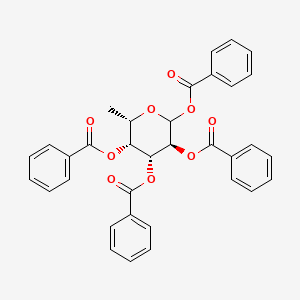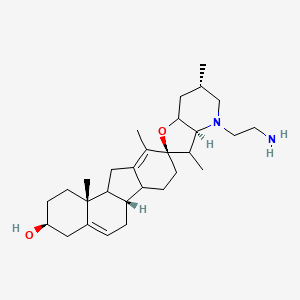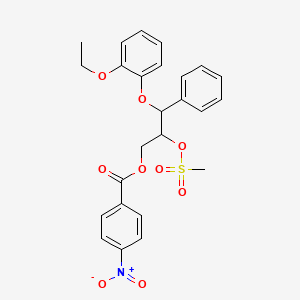
Lycopodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Lycopodium alkaloids involves complex strategies, often starting from simple organic compounds. For example, the total synthesis of lyconadin A was achieved using a vinylogous ester and bromopicoline, with a key oxidative C-N bond-forming reaction (Bisai, West, & Sarpong, 2008). Another approach included a double alkene hydroformylation/intramolecular reductive amination for lycopladine H (Chauhan, Sacher, & Weinreb, 2015).
Molecular Structure Analysis
Lycopodium alkaloids exhibit complex molecular structures with multiple rings and stereocenters. The asymmetric synthesis of these compounds often involves the formation of unique tetracyclic or pentacyclic frameworks, crucial for their biological activity. For instance, the synthesis of lycopoclavamine-A featured a stereoselective Pauson-Khand reaction to construct a quaternary carbon center (Kaneko et al., 2019).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing Lycopodium alkaloids are intricate, often involving multiple steps like cyclizations, Mannich reactions, and hydroformylations. These reactions are essential for constructing the complex alkaloid structures. The Helquist annulation, for instance, is used for assembling cis-fused bicycles in Lycopodium alkaloid synthesis (Yang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Traditional Uses and Pharmacological Potential
Lycopodium species, belonging to the family Pteridophytes, have been used in various traditional medicinal systems. These plants have shown efficacy in treating diseases related to the central nervous system and inflammation-related diseases. Recent studies highlight their potential in treating Alzheimer's disease (AD) due to their neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects. Notably, the Lycopodium alkaloid huperzine A, originally isolated from L. serratum, has been licensed in China for AD treatment and in the United States as a dietary supplement. Additionally, serratane-type triterpenoids from Lycopodium may be candidates for developing anticancer drugs (Wang, Guan, & Fu, 2022).
Acetylcholinesterase and Antioxidant Activities
Lycopodium clavatum and Lycopodium thyoides, used in South American folk medicine for central nervous system conditions, have been investigated for their acetylcholinesterase and antioxidant activities. Alkaloid extracts from these species demonstrated significant inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's related processes, and exhibited antioxidant properties (Konrath et al., 2012).
Anti-Cancer Properties
Lycopodium clavatum extracts have been studied for their potential anti-cancer properties. Lycopodine, a major alkaloid, was found to inhibit the growth of HeLa cells by inducing apoptosis through caspase-3 activation. This suggests its potential in chemotherapy (Mandal et al., 2010).
Modular Growth and Function in Vascular Cryptogam
The modular growth and function of Lycopodium annotinum, a long-lived plant, have been analyzed. This study provides insights into the balance between deterministic and opportunistic growth, critical for interpreting physiological processes in these plants (Callaghan et al., 1986).
Chemical Constituents and Pharmacological Analysis
An extensive analysis of the chemical constituents of Lycopodium clavatum and their pharmacological actions has been performed using UPLC-Q-TOF/MS. This study aids in understanding the complex compounds in Lycopodium and their pharmacological impacts (Li et al., 2019).
Lycopodium in Traditional Chinese Medicine
Lycopodium japonicum, widely distributed in Asia, has been used in traditional Chinese medicine for various treatments. Phytochemical studies have identified alkaloids and serratane triterpenoids as its major components, showing diverse biological activities (Chen, Yang, & Zhang, 2020).
Safety And Hazards
Lycopodium is classified as a flammable solid10. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources10. It is recommended to use explosion-proof electrical/ventilating/lighting equipment when handling Lycopodium10. It may cause skin, eye, and respiratory tract irritation if inhaled, absorbed through the skin, or swallowed11.
Zukünftige Richtungen
Lycopodium has a high level of activity across all operating sectors, delivering a robust order book of projects and feasibility studies across a broad geographic footprint12. It has a strong study pipeline which bodes well for the future12. The company provides an updated guidance for the full financial year, with forecast revenue of $320 million and forecast net profit after tax (NPAT) of $45 million12.
Please note that this information is based on the available resources and may not cover all aspects of Lycopodium. For more detailed information, it is recommended to refer to the relevant scientific literature51213.
Eigenschaften
CAS-Nummer |
8023-70-9 |
|---|---|
Produktname |
Lycopodium |
Synonyme |
CLUB MOSS SPORES; LYCOPODIUM; LYCOPODIUM POWDER; LycopodiumLLLlycopodium; lycopodium oil; Lycopodium from Lycopodium clavatum; Spores of lycopodium clavatum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



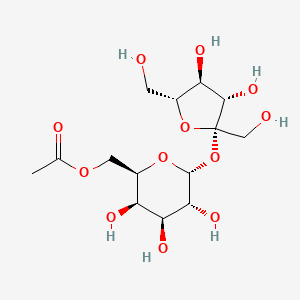
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
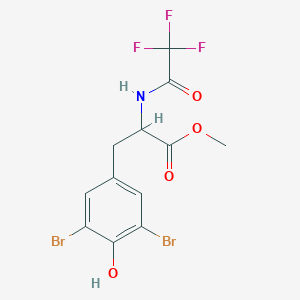
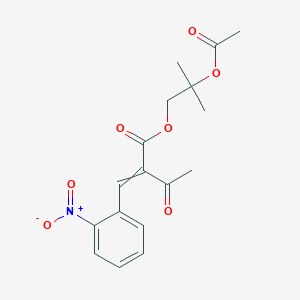
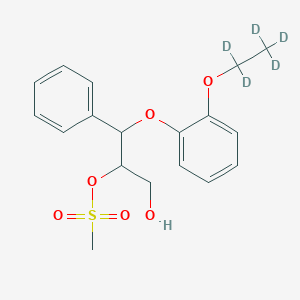
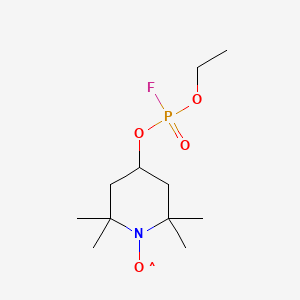
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
